
1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound characterized by the presence of a piperidinone core substituted with fluoro, methyl, and methylpropanoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidinone core, followed by the introduction of the fluoro and methyl groups through electrophilic aromatic substitution reactions. The final step involves the acylation of the piperidinone with 2-methylpropanoyl chloride under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives with varied functional groups.
Applications De Recherche Scientifique
1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity for its targets, while the piperidinone core provides structural stability.
Comparaison Avec Des Composés Similaires
- 1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 1-(2-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 1-(2-Fluoro-6-methylphenyl)-3-(2-ethylpropanoyl)piperidin-2-one
Uniqueness: 1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the specific combination of fluoro, methyl, and methylpropanoyl groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged to develop new compounds with improved efficacy and reduced side effects in pharmaceutical applications.
Propriétés
Formule moléculaire |
C16H20FNO2 |
|---|---|
Poids moléculaire |
277.33 g/mol |
Nom IUPAC |
1-(2-fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C16H20FNO2/c1-10(2)15(19)12-7-5-9-18(16(12)20)14-11(3)6-4-8-13(14)17/h4,6,8,10,12H,5,7,9H2,1-3H3 |
Clé InChI |
KQWYJBVWKTUARH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)F)N2CCCC(C2=O)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





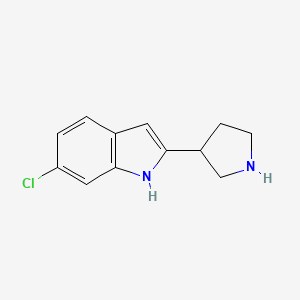
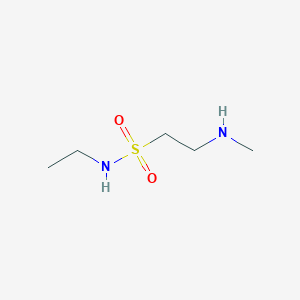

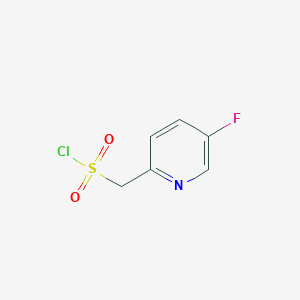

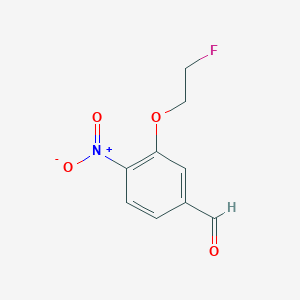
![N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B13221016.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13221023.png)
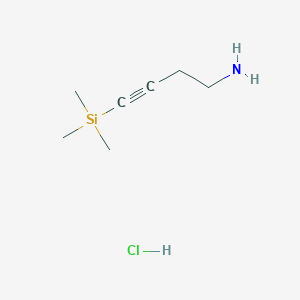

![3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid](/img/structure/B13221036.png)
